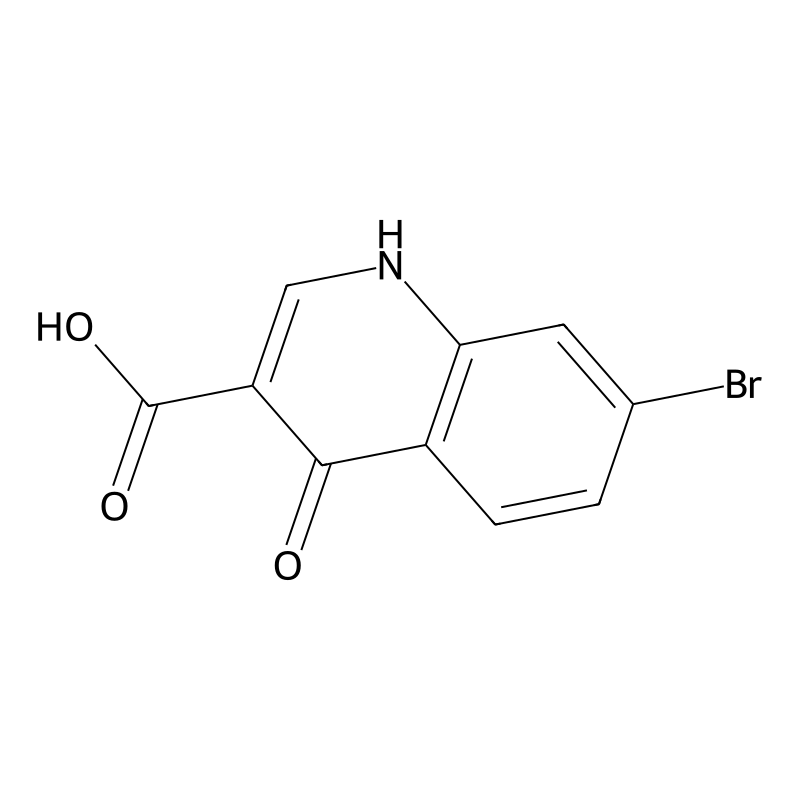

7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“7-Bromo-4-hydroxyquinoline-3-carboxylic acid” is a chemical compound with the molecular weight of 268.07 . Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

For example, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of quinoline .

7-Bromo-4-hydroxyquinoline-3-carboxylic acid is an organic compound characterized by the molecular formula C10H6BrNO3 and a molecular weight of approximately 268.07 g/mol. This compound features a quinoline core, a bicyclic aromatic structure that is prevalent in many biologically active molecules. The specific structure of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid includes three functional groups: a bromine atom, a hydroxyl group (-OH), and a carboxylic acid group (-COOH) attached to the quinoline ring. These functional groups significantly influence the compound's chemical properties, including its solubility and potential interactions with biological systems .

The reactivity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid can be attributed to its functional groups. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding, which may enhance solubility in polar solvents. The bromine atom can act as a leaving group in nucleophilic substitution reactions, making the compound versatile for further chemical modifications. Various synthetic methods, including transition metal-catalyzed reactions and green chemistry protocols, have been explored to construct and functionalize quinoline derivatives, including this compound .

Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid can be achieved through several methods:

- Bromination of Quinoline Derivatives: Starting from 4-hydroxyquinoline, bromination can be performed using bromine or brominating agents.

- Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished through carbon dioxide insertion or by using carboxylating agents.

- Transition Metal-Catalyzed Reactions: Utilizing palladium or other transition metals can enhance yields and selectivity during synthesis.

- Ionic Liquid-Mediated Reactions: These environmentally friendly methods provide an efficient pathway for synthesizing quinoline derivatives without traditional solvents .

7-Bromo-4-hydroxyquinoline-3-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: Its antibacterial properties may make it useful in developing new antibiotics or treatments for bacterial infections.

- Chemical Research: As a building block for more complex molecules, it can serve as an intermediate in organic synthesis.

- Material Science: Its unique structure may lend itself to applications in creating novel materials with specific properties .

Several compounds share structural similarities with 7-Bromo-4-hydroxyquinoline-3-carboxylic acid:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxyquinoline | C9H7NO | Lacks bromine; known for antibacterial properties |

| 7-Chloro-4-hydroxyquinoline | C9H6ClN | Chlorine instead of bromine; similar activity profile |

| 8-Hydroxyquinoline | C9H7NO | Hydroxyl group at position 8; used in chelation therapy |

| 6-Bromoquinoline | C9H6BrN | Bromine at position 6; different biological activity |

The uniqueness of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid lies in its combination of the bromine atom with both hydroxyl and carboxylic acid functional groups, which may enhance its solubility and interaction capabilities compared to similar compounds. This distinct arrangement positions it as a potentially valuable candidate for further research in medicinal chemistry and materials science .